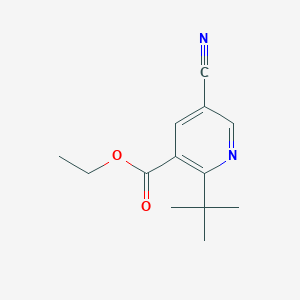

Ethyl 2-(tert-butyl)-5-cyanonicotinate

Description

Significance of Pyridine (B92270) Derivatives in Contemporary Chemical Sciences

Pyridine and its derivatives are fundamental heterocyclic compounds that hold a significant place in various scientific fields. nbinno.com As isosteres of benzene, these nitrogen-containing aromatic rings are core components in numerous natural products, including essential vitamins like niacin (vitamin B3) and various alkaloids. chemicalbook.comcrnusa.org Their importance is profoundly felt in medicinal chemistry, where the pyridine nucleus is a privileged scaffold, forming the structural backbone of many pharmaceutical drugs. cosmacon.de

The versatility of pyridine derivatives allows them to exhibit a wide spectrum of biological and pharmacological activities. Researchers have extensively explored their potential as anti-inflammatory, antimicrobial, analgesic, anticonvulsant, and antitumor agents. nbinno.com The ability to modify the pyridine ring at various positions enables chemists to fine-tune the molecule's properties, optimizing its function for applications ranging from drug discovery and agrochemicals to materials science, where they are used in the development of chemosensors and other advanced materials.

Overview of Nicotinate (B505614) Esters in Organic Synthesis and Mechanistic Studies

Nicotinate esters, also known as pyridine-3-carboxylates, are a prominent class of pyridine derivatives derived from nicotinic acid (niacin). foodb.caatamanchemicals.com The most common method for their synthesis is the acid-catalyzed esterification of nicotinic acid with an appropriate alcohol. atamanchemicals.com For instance, ethyl nicotinate is produced through the reaction of nicotinic acid with ethanol (B145695). nbinno.com

In organic synthesis, nicotinate esters are valuable intermediates. The ester group can be readily hydrolyzed back to the carboxylic acid or converted into other functional groups such as amides, offering a versatile handle for molecular elaboration. Furthermore, the pyridine ring itself can undergo various transformations. Nicotinate esters like ethyl nicotinate have been utilized in pharmaceutical and cosmetic formulations, often for their vasodilatory properties which enhance local blood flow. nbinno.comatamanchemicals.comchemicalbook.com This dual functionality—a modifiable ester group and a reactive heterocyclic core—makes nicotinate esters powerful building blocks for constructing more complex molecules.

Contextualizing Ethyl 2-(tert-butyl)-5-cyanonicotinate within Advanced Heterocyclic Chemistry Research

This compound (CAS No. 1211580-07-2) represents a highly functionalized and strategically designed building block for advanced chemical synthesis. bldpharm.com While detailed research dedicated exclusively to this compound is not widely published, its structure provides significant insight into its potential applications. The molecule incorporates several key features on a nicotinate ester framework:

A Cyano Group (-CN): Positioned at the C5 location, the nitrile is a highly versatile functional group. It can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or converted into various other nitrogen-containing heterocycles, making it a critical synthon for medicinal chemistry.

A tert-Butyl Group: Located at the C2 position, this bulky alkyl group provides significant steric hindrance. This can be used to direct the regioselectivity of subsequent reactions, control the conformation of the molecule, and enhance its stability and solubility in nonpolar solvents.

An Ethyl Ester Group: This group at the C3 position serves as a classic point for modification, allowing for hydrolysis, transesterification, or conversion to an amide to build more complex derivatives.

The combination of these three distinct functional groups on a single pyridine ring makes this compound a prime candidate for use in the synthesis of novel pharmaceuticals and complex materials, where precise control over molecular architecture is paramount.

Compound Data

The following tables provide key data for this compound and other chemical compounds mentioned throughout this article.

Table 1: Properties of this compound

| Property | Value | Source |

|---|---|---|

| CAS Number | 1211580-07-2 | bldpharm.com |

| Molecular Formula | C₁₃H₁₆N₂O₂ | bldpharm.com |

| Molecular Weight | 232.28 g/mol | bldpharm.com |

Table 2: Ancillary Compounds Mentioned

| Compound Name | CAS Number | Significance/Role | Source(s) |

|---|---|---|---|

| Nicotinic Acid | 59-67-6 | Also known as Niacin or Vitamin B3; a precursor for nicotinate esters and a vital nutrient. | chemicalbook.comnih.gov |

| Ethyl Nicotinate | 614-18-6 | A common nicotinate ester used as a vasodilator and a synthetic intermediate. | nbinno.comfoodb.casigmaaldrich.com |

| tert-Butyl Isocyanide | 7188-38-7 | A reagent used in multicomponent reactions and for forming complexes with metals. | sigmaaldrich.comwikipedia.org |

| tert-Butyl Isocyanate | 1609-86-5 | An important intermediate for synthesizing herbicides and other organic compounds. | sigmaaldrich.comgoogle.com |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C13H16N2O2 |

|---|---|

Molecular Weight |

232.28 g/mol |

IUPAC Name |

ethyl 2-tert-butyl-5-cyanopyridine-3-carboxylate |

InChI |

InChI=1S/C13H16N2O2/c1-5-17-12(16)10-6-9(7-14)8-15-11(10)13(2,3)4/h6,8H,5H2,1-4H3 |

InChI Key |

CWIJSWVBKIJRGP-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(N=CC(=C1)C#N)C(C)(C)C |

Origin of Product |

United States |

Reaction Mechanisms and Transformations of Ethyl 2 Tert Butyl 5 Cyanonicotinate

Reactivity of the Ester Moiety

The ethyl ester group in Ethyl 2-(tert-butyl)-5-cyanonicotinate is a primary site for nucleophilic acyl substitution, enabling a variety of transformations.

Hydrolysis and Saponification Kinetics of Nicotinate (B505614) Esters

The mechanism involves the nucleophilic addition of a hydroxide (B78521) ion to the ester's carbonyl carbon, forming a tetrahedral intermediate. masterorganicchemistry.com This is followed by the elimination of the ethoxide leaving group, yielding the carboxylate salt. A final acidification step is required to protonate the carboxylate and furnish the neutral carboxylic acid. masterorganicchemistry.com

Kinetic studies on various nicotinate esters reveal that the rate of hydrolysis is significantly influenced by pH, temperature, and the structure of the ester. nih.govresearchgate.net For instance, the hydrolysis of myristyl nicotinate was found to follow pseudo-first-order kinetics and was pH-dependent. researchgate.net The rate of saponification for esters is generally faster in mixed solvent systems like dioxane-water or DMSO-water compared to alcohol-water systems. niscpr.res.in

Table 1: Factors Influencing Hydrolysis Rates of Nicotinate Esters This table is a representative summary based on general ester hydrolysis principles and studies on related nicotinate esters.

| Parameter | Effect on Reaction Rate | Mechanistic Implication | Reference |

| pH | Rate increases with increasing pH in basic hydrolysis. | Higher concentration of nucleophilic OH⁻ ions. | researchgate.net |

| Temperature | Rate increases with temperature. | Follows the Arrhenius equation; provides energy to overcome activation barrier. | researchgate.net |

| Solvent | Aprotic-protic solvent mixtures (e.g., DMSO-water) can accelerate the rate. | Enhanced solvation of the transition state. | niscpr.res.in |

| Buffer Type | The specific buffer species can have a catalytic effect. | General base catalysis can contribute to the overall rate. | researchgate.net |

Transamidation and Amidification Reactions of the Ethyl Ester

The ethyl ester functionality can be converted directly to an amide through a process known as aminolysis or amidation. This transformation involves the reaction of the ester with a primary or secondary amine. While the direct reaction is possible, it is often slow and requires elevated temperatures. To achieve higher efficiency and selectivity, various catalytic systems have been developed.

Recent advancements have focused on transition-metal-catalyzed amidations. Nickel-NHC (N-heterocyclic carbene) complexes, for example, have been shown to effectively catalyze the amidation of unactivated methyl esters. nih.govnsf.gov These reactions typically involve the oxidative addition of the ester's C(acyl)-O bond to the metal center. Other approaches include metal-free transamidations, which may utilize activating agents or operate under high temperatures to facilitate the reaction. organic-chemistry.org The choice of catalyst and reaction conditions allows for a broad scope of amines, including anilines and various alkylamines, to be used. nih.govnih.gov

Reductive Pathways of the Ester Functionality

The ester group of this compound can be reduced to a primary alcohol, yielding 2-(tert-butyl)-5-cyano-3-(hydroxymethyl)pyridine. This transformation requires strong reducing agents capable of reducing carboxylic acid derivatives.

Lithium aluminum hydride (LiAlH₄) is the most common and effective reagent for this purpose. The reaction, typically carried out in an anhydrous ether solvent like diethyl ether or tetrahydrofuran (B95107) (THF), involves the nucleophilic attack of a hydride ion on the ester carbonyl carbon. Subsequent hydride transfers and workup with water lead to the formation of the primary alcohol. Sodium borohydride (B1222165) (NaBH₄) is generally not strong enough to reduce esters.

Transformations of the Pyridine-Bound Nitrile Group

The nitrile group at the C5 position of the pyridine (B92270) ring is a versatile functional group that can undergo hydrolysis to form amides and carboxylic acids, or be reduced to a primary amine.

Hydrolysis to Amides and Carboxylic Acids

The cyano group can be hydrolyzed under either acidic or basic conditions. The reaction proceeds in two stages: initial hydrolysis to a primary amide (2-(tert-butyl)-5-(aminocarbonyl)nicotinamide) followed by further hydrolysis to the corresponding carboxylic acid (2-(tert-butyl)nicotinic acid-5-carboxylic acid). lumenlearning.com

Acid-Catalyzed Hydrolysis: In the presence of a strong acid (e.g., H₂SO₄ or HCl) and water, the nitrile nitrogen is first protonated. This protonation significantly increases the electrophilicity of the nitrile carbon, making it susceptible to nucleophilic attack by water. lumenlearning.comkhanacademy.org A series of proton transfers and tautomerization steps yields the primary amide. Prolonged reaction times and harsher conditions will lead to the subsequent hydrolysis of the amide to the carboxylic acid and an ammonium (B1175870) salt. masterorganicchemistry.comlibretexts.org

Base-Catalyzed Hydrolysis: Under strong basic conditions (e.g., aqueous NaOH), the hydroxide ion acts as the nucleophile, attacking the nitrile carbon. The resulting intermediate is protonated by water to give the amide. Similar to the acidic pathway, forcing conditions can drive the reaction forward to the carboxylate salt, which requires acidification to yield the final carboxylic acid.

Reaction conditions can often be controlled to selectively stop the reaction at the amide stage. lumenlearning.com

Reduction to Amines: Mechanistic Considerations

The nitrile group can be reduced to a primary amine, (5-(aminomethyl)-2-(tert-butyl)pyridin-3-yl)methanol, providing a key synthetic route to aminomethylpyridines. Several methods are available for this transformation. studymind.co.uk

Lithium Aluminum Hydride (LiAlH₄): This is a powerful reducing agent that readily converts nitriles to primary amines. commonorganicchemistry.comyoutube.com The mechanism involves the sequential addition of two hydride ions from the AlH₄⁻ complex to the nitrile carbon. The resulting nitrogen-metal complex is then hydrolyzed during the workup step to liberate the primary amine. youtube.com

Catalytic Hydrogenation: This method involves treating the nitrile with hydrogen gas (H₂) in the presence of a metal catalyst. studymind.co.uk Common catalysts include Raney nickel, platinum (Pt), or palladium on carbon (Pd/C). commonorganicchemistry.com The reaction is typically carried out under pressure and at elevated temperatures. A key consideration in catalytic hydrogenation is the potential formation of secondary and tertiary amine byproducts. This side reaction can often be suppressed by adding ammonia (B1221849) or a similar agent to the reaction mixture. commonorganicchemistry.comresearchgate.net

Other Reducing Agents: Borane complexes, such as Borane-tetrahydrofuran (BH₃-THF), are also effective for nitrile reduction. commonorganicchemistry.com Diisopropylaminoborane has also been demonstrated to reduce a variety of nitriles to primary amines. researchgate.net

Table 2: Comparison of Common Reagents for Nitrile Reduction This table summarizes general conditions and selectivities for the reduction of nitriles.

| Reagent/Method | Typical Conditions | Selectivity/Notes | Reference |

| LiAlH₄ | 1) Anhydrous ether (e.g., THF, Et₂O) 2) Aqueous workup | Powerful and generally high-yielding. Reduces many other functional groups. | commonorganicchemistry.comyoutube.com |

| Catalytic Hydrogenation (H₂) | Metal catalyst (Raney Ni, Pd/C, Pt), pressure, heat | Risk of secondary/tertiary amine formation; can be suppressed with NH₃. | studymind.co.ukcommonorganicchemistry.comresearchgate.net |

| BH₃-THF | THF, often with heating | A good alternative to LiAlH₄. | commonorganicchemistry.com |

[2+3] Cycloaddition Reactions Leading to Heterocycles (e.g., Tetrazoles)

The cyano group of this compound can participate in [2+3] cycloaddition reactions, a powerful method for constructing five-membered heterocycles. A prominent example is the synthesis of tetrazoles, which are important structural motifs in medicinal chemistry. This transformation is typically achieved by reacting the nitrile with an azide (B81097) source.

The reaction of nitriles with sodium azide is a well-established method for forming 5-substituted 1H-tetrazoles. acs.org This process often utilizes catalysts, such as zinc salts, to facilitate the cycloaddition in aqueous or organic solvents. acs.org The general mechanism involves the [3+2] cycloaddition of the azide anion to the carbon-nitrogen triple bond of the nitrile. googleapis.com For this compound, this would lead to the formation of Ethyl 2-(tert-butyl)-5-(1H-tetrazol-5-yl)nicotinate.

Table 1: Conditions for Tetrazole Formation from Nitriles

| Reagent/Catalyst | Solvent | Conditions | Reference |

|---|---|---|---|

| Sodium Azide, Zinc Salts | Water | - | acs.org |

| Sodium Azide, Iodine | - | - | acs.org |

| Sodium Azide, L-proline | - | Environmentally benign, short reaction time | acs.org |

This is an interactive data table. Users can sort and filter the data.

The acidic nature of the resulting tetrazole ring, with a pKa comparable to carboxylic acids, allows for further functionalization through nucleophilic substitution at the N–H position. googleapis.com

Pinner Reaction and Imidate Formation

The cyano group can undergo the Pinner reaction, which involves the acid-catalyzed reaction of a nitrile with an alcohol to form an imino ester salt, also known as a Pinner salt. bohrium.comnih.gov Treating this compound with an alcohol (e.g., ethanol) in the presence of a strong acid like hydrogen chloride (HCl) would yield the corresponding ethyl imidate hydrochloride salt.

These Pinner salts are reactive intermediates and are typically not isolated. bohrium.com They can be readily converted into various other functional groups through reactions with nucleophiles:

Hydrolysis: Reaction with water converts the imidate into an ester.

Aminolysis: Reaction with ammonia or an amine yields an amidine. bohrium.com

Alcoholysis: Further reaction with excess alcohol can produce an orthoester. bohrium.com

The Pinner reaction is sensitive to reaction conditions, particularly temperature, as the imidate salt can be thermally unstable. bohrium.com The choice between acid or base catalysis depends on the electronic nature of the nitrile; electron-poor nitriles may react more readily under basic conditions. bohrium.com

Reactivity of the Pyridine Heterocycle

Electrophilic Aromatic Substitution: Regioselectivity Induced by Substituents

The pyridine ring is inherently electron-deficient due to the electronegative nitrogen atom, making it significantly less reactive towards electrophilic aromatic substitution (EAS) than benzene. quora.comquimicaorganica.org The reaction, when it occurs, generally requires harsh conditions. quora.comquora.com The nitrogen atom deactivates the ortho (C2, C6) and para (C4) positions through its inductive effect and by forming a positively charged pyridinium (B92312) ion under acidic conditions, which further deactivates the ring. quora.comacs.org Consequently, electrophilic attack preferentially occurs at the meta-positions (C3, C5). quora.comquimicaorganica.org

In this compound, the situation is more complex due to the influence of the substituents:

Pyridine Nitrogen: Strongly deactivating, directs meta (to C3 and C5).

-CN group (at C5): A strong electron-withdrawing group, deactivates the ring and directs incoming electrophiles to the meta position relative to itself (C3).

-COOEt group (at C3): An electron-withdrawing group, also deactivates and directs meta (to C5).

-C(CH₃)₃ group (at C2): An electron-donating group (by induction), activates the ring and directs ortho and para (to C3 and C6).

The combined effect of these groups results in a highly deactivated ring. The directing effects of the powerful electron-withdrawing cyano and ester groups, along with the inherent preference of the pyridine ring for meta-substitution, strongly suggest that any potential electrophilic attack would occur at the C4 or C6 positions, which are least deactivated. However, the C6 position is sterically hindered by the adjacent tert-butyl group. Therefore, the most likely, albeit difficult, position for electrophilic substitution would be C4. Friedel-Crafts alkylations and acylations are generally not feasible on pyridine rings as the Lewis acid catalyst coordinates with the nitrogen atom. quimicaorganica.org

Nucleophilic Aromatic Substitution on Activated Pyridine Systems

The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution (SNA), particularly when activated by strong electron-withdrawing groups. nih.govstackexchange.comorganic-chemistry.org In this compound, the cyano and ethyl nicotinate groups at the C5 and C3 positions, respectively, activate the ring towards nucleophilic attack.

Nucleophiles will preferentially attack the positions ortho and para to the electron-withdrawing groups. The presence of these groups helps to stabilize the negatively charged intermediate (a Meisenheimer-like complex) formed during the reaction. organic-chemistry.org The most likely positions for nucleophilic attack on this molecule are C4 and C6, as they are para and ortho, respectively, to the strongly withdrawing cyano group at C5. The C2 position is also activated (ortho to the ester at C3 and para to the cyano at C5), but the bulky tert-butyl group presents significant steric hindrance. Between C4 and C6, the C4 position is generally more favored electronically in pyridines, though the outcome can be influenced by the specific nucleophile and reaction conditions.

Oxidation of the Pyridine Nitrogen (N-Oxidation) and its Synthetic Utility

The nitrogen atom of the pyridine ring can be readily oxidized to form a pyridine N-oxide. arkat-usa.org Common oxidizing agents for this transformation include hydrogen peroxide in acetic acid or meta-chloroperoxybenzoic acid (m-CPBA). nih.govbme.hu

Table 2: Common Reagents for Pyridine N-Oxidation

| Oxidizing Agent | Solvent | Typical Conditions | Reference |

|---|---|---|---|

| m-CPBA | Dichloromethane (DCM) | Room Temperature | nih.govbme.hu |

| H₂O₂ / Acetic Acid | Acetic Acid | Elevated Temperature (e.g., 130°C) | bme.hu |

| Caro's Acid (H₂SO₅) | - | - | arkat-usa.org |

This is an interactive data table. Users can sort and filter the data.

The resulting N-oxide of this compound would have altered reactivity. The N-oxide group is a strong activating group for both electrophilic and nucleophilic substitutions. It directs electrophilic attack to the C4 position and facilitates nucleophilic attack at the C2 and C6 positions. arkat-usa.org For example, pyridine N-oxides can be cyanated at the C2 position using reagents like dimethylcarbamoyl chloride and potassium cyanide. chem-soc.si The N-oxide can also be used as a synthetic handle; for instance, it can be removed (deoxygenated) using various reducing agents, such as palladium catalysts, to revert to the parent pyridine. organic-chemistry.orgarkat-usa.org

Reductive Transformations of the Pyridine Ring

The aromatic pyridine ring can be reduced to piperidine (B6355638) or partially reduced to a dihydropyridine. This transformation typically requires catalytic hydrogenation under pressure or the use of chemical reducing agents. bohrium.comnih.gov

Catalytic Hydrogenation: This is a widely used method for reducing aromatic rings. drhazhan.com Catalysts such as platinum (Pt), palladium (Pd), rhodium (Rh), and ruthenium (Ru) on a carbon support are commonly employed. acs.orgnih.gov The reaction conditions, including pressure, temperature, solvent, and the presence of acids, can be tuned to achieve either partial or full reduction of the pyridine ring. googleapis.comacs.org For instance, electrocatalytic hydrogenation using a proton-exchange membrane (PEM) reactor has been developed for the reduction of pyridines to piperidines under mild conditions, often in the presence of an acid like p-toluenesulfonic acid (PTSA). nih.gov

Chemical Reduction: The Birch reduction (using an alkali metal like sodium in liquid ammonia and an alcohol) can be used for the partial reduction of pyridines, typically yielding 1,4-dihydropyridines. bohrium.comacs.org These intermediates can be unstable and may require in-situ trapping with an electrophile. acs.org

For this compound, complete hydrogenation would yield the corresponding piperidine derivative, saturating the pyridine ring. It is important to note that the cyano group can also be reduced under certain hydrogenation conditions, potentially leading to an aminomethyl group. nih.gov Selective reduction of the ring while preserving the cyano and ester functionalities would require careful selection of the catalyst and reaction conditions.

Influence of the tert-Butyl Substituent on Reaction Kinetics and Selectivity

The presence of a bulky tert-butyl group at the 2-position of the pyridine ring profoundly influences the chemical behavior of this compound. This influence is twofold, comprising steric and electronic contributions that affect both the speed and the outcome of chemical transformations.

Steric Hindrance Effects on Reactivity and Regioselectivity

The most direct consequence of the tert-butyl group is the significant steric hindrance it imposes around the nitrogen atom and the C2 position of the pyridine ring. This steric bulk can dramatically decrease reaction rates by impeding the approach of reactants to these sites.

One of the most well-documented effects of steric hindrance is on the basicity of the pyridine nitrogen. While alkyl groups are typically electron-donating and would be expected to increase basicity, the steric strain introduced by a large group like tert-butyl can counteract this effect. For instance, 2,6-di-tert-butylpyridine (B51100) is a weaker base than pyridine because the bulky groups physically obstruct access to the nitrogen's lone pair of electrons. researchgate.net This reduced basicity affects all reactions that involve protonation or coordination of the ring nitrogen.

In reactions involving nucleophilic attack on the pyridine ring, the tert-butyl group plays a crucial role in directing the regioselectivity. For many substituted pyridines, nucleophilic aromatic substitution (SNAr) is a common reaction pathway. The electron-withdrawing cyano group at the C5 position would typically activate the C2 and C6 positions towards nucleophilic attack. However, the massive steric shield provided by the tert-butyl group at C2 makes attack at this position highly unfavorable. Consequently, nucleophilic attack is preferentially directed to the C6 position, which is sterically more accessible. This effect is well-documented in related systems where bulky substituents dictate the position of incoming nucleophiles. nih.govnih.gov

The hydrolysis of the ethyl ester at the C3 position can also be affected by the adjacent tert-butyl group. While the ester is not directly attached to the hindered carbon, the proximity of the bulky substituent can influence the conformation of the ester and partially shield the carbonyl carbon from the approach of nucleophiles like hydroxide ions. arkat-usa.org This can lead to slower hydrolysis rates compared to unhindered nicotinic acid esters. nih.govnih.gov Studies on the alkaline hydrolysis of sterically hindered esters have shown that non-aqueous conditions can sometimes facilitate saponification by using "naked" hydroxide ions that are less solvated and can more easily access the sterically crowded carbonyl center. arkat-usa.org

Table 1: Predicted Influence of Steric Hindrance on Reactions of this compound

| Reaction Type | Predicted Effect of Steric Hindrance | Probable Outcome |

| Protonation of Ring Nitrogen | Significant hindrance to proton approach. | Lower basicity compared to less hindered pyridines. |

| Nucleophilic Aromatic Substitution | Blocks attack at the C2 position. | Directs nucleophiles to the C6 position. |

| Ester Hydrolysis | Moderate shielding of the ester carbonyl group. | Slower rate of hydrolysis compared to unhindered analogues. |

| Reactions at the Cyano Group | Minimal direct steric effect from the 2-tert-butyl group. | Reactivity primarily governed by electronic factors. |

Electronic Contributions of the Bulky Group to Reaction Pathways

Beyond its steric bulk, the tert-butyl group also contributes electronically to the reactivity of the pyridine ring, primarily through an inductive effect.

The tert-butyl group is known to be electron-donating through sigma bonds (+I effect). researchgate.net This inductive effect increases the electron density on the pyridine ring. However, this effect is often overshadowed by the powerful electron-withdrawing nature of the cyano group at the C5 position and the ester group at C3, both of which deactivate the ring towards electrophilic attack and activate it for nucleophilic attack. The cyano group, in particular, has a strong resonance-withdrawing effect that significantly reduces electron density at the C2, C4, and C6 positions.

The primary electronic role of the tert-butyl group in this specific molecule is therefore more subtle. While its +I effect might slightly counteract the deactivating effects of the cyano and ester groups, this is generally a minor contribution compared to the overwhelming steric and resonance effects. In some contexts, hyperconjugation from the C-H bonds of the tert-butyl group might also contribute to the electronic environment, but this is typically a weaker effect.

The interplay between the steric hindrance of the tert-butyl group and the electronic activation by the cyano group is crucial in understanding the molecule's reactivity. For example, in reactions with organometallic reagents, which are often bulky themselves, the steric clash with the tert-butyl group would be a dominant factor, forcing the reaction to occur at a more remote and sterically accessible site. msu.edu

Advanced Derivatization and Functionalization Strategies for Ethyl 2 Tert Butyl 5 Cyanonicotinate

Modifications at the Ethyl Ester Linkage

The ethyl ester group of ethyl 2-(tert-butyl)-5-cyanonicotinate is a prime target for modification, allowing for the introduction of diverse functionalities. Key transformations include transesterification to generate a library of new esters and conversion to carboxamides and hydrazides, which are precursors to further heterocyclic constructions.

Synthesis of Diverse Alcohol Esters via Transesterification

Transesterification is a fundamental reaction for altering the ester group of this compound. This process involves the reaction of the parent ester with various alcohols in the presence of a catalyst to yield new esters. The reaction is typically driven to completion by removing the ethanol (B145695) byproduct. A range of catalysts can be employed, from traditional acid and base catalysts to more modern, environmentally benign options like boric acid and methylboronic acid. nih.gov

The choice of alcohol is critical as it dictates the properties of the resulting ester. For instance, using long-chain alcohols can increase lipophilicity, while employing alcohols with additional functional groups can provide handles for subsequent reactions. Recent advancements have focused on mild and selective catalytic systems to accommodate a wide variety of alcohols, including primary, secondary, and even tertiary alcohols under specific conditions. nih.gov

Table 1: Examples of Transesterification Reactions

| Parent Ester | Alcohol | Catalyst | Product | Reference |

|---|---|---|---|---|

| Ethyl Acetoacetate | Various primary and secondary alcohols | Boric Acid | Corresponding β-keto esters | nih.gov |

| Ethyl β-keto esters | Various primary, secondary, and tertiary alcohols | Methylboronic Acid | Corresponding transesterified products | nih.gov |

Formation of Carboxamides and Hydrazides

The conversion of the ethyl ester to a carboxamide or a hydrazide represents a significant functional group transformation, opening up new avenues for derivatization.

Carboxamides are typically synthesized by the direct aminolysis of the ester with a primary or secondary amine. This reaction can be facilitated by heating or through the use of catalysts. The resulting carboxamides are valuable intermediates in their own right and are key components in many biologically active molecules. nih.gov

Hydrazides are prepared by reacting the ethyl ester with hydrazine (B178648) hydrate, often in a protic solvent like ethanol at reflux. mdpi.com The resulting carbohydrazide (B1668358) is a versatile precursor for the synthesis of a variety of heterocyclic systems, such as pyrazoles, triazoles, and oxadiazoles, through condensation reactions with appropriate reagents. mdpi.com For instance, the condensation of a hydrazide with an aldehyde or ketone yields a hydrazone, a common structural motif in antimicrobial agents. nih.govmdpi.com

Functionalization of the Pyridine-Cyano Group

The cyano group on the pyridine (B92270) ring is a linchpin for constructing fused heterocyclic systems and introducing further complexity. Its electrophilic carbon atom and the adjacent nitrogen atom provide multiple reaction pathways.

Generation of Amidine Derivatives

The nitrile group can be readily converted into an amidine functionality. This transformation is typically achieved by reacting the nitrile with an amine under conditions that promote addition across the carbon-nitrogen triple bond. The resulting amidines are highly basic and can act as bidentate ligands or as key intermediates in the synthesis of nitrogen-containing heterocycles.

Synthesis of Fused Pyridines (e.g., Pyrido[2,3-d]pyrimidines, Thiazolo[3,2-a]pyridines)

The cyano group is an excellent precursor for the annulation of new rings onto the pyridine core, leading to the formation of fused heterocyclic systems with significant biological and material science applications.

Pyrido[2,3-d]pyrimidines: These fused systems can be synthesized from 5-cyanopyridine precursors. nih.gov A common strategy involves the condensation of the cyano-substituted pyridine with a three-carbon component, such as a malonate derivative, in the presence of a base. nih.gov Another approach utilizes a preformed pyrimidine (B1678525) ring which is then fused to the pyridine. nih.govnih.gov The resulting pyrido[2,3-d]pyrimidine (B1209978) scaffold is found in numerous pharmacologically active compounds. nih.govnih.gov

Thiazolo[3,2-a]pyridines: The synthesis of this class of compounds can be achieved through various routes. nih.govnih.govresearchgate.net One method involves the reaction of a pyridine derivative with a sulfur-containing reagent that facilitates the formation of the thiazole (B1198619) ring. dmed.org.ua Cascade reactions involving multiple components have also been developed for the efficient, one-pot synthesis of highly functionalized thiazolo[3,2-a]pyridines. nih.govresearchgate.net

Strategic Use of the Nitrile in Cascade and Domino Reactions

The nitrile group is a powerful functional group for orchestrating cascade or domino reactions, where a single synthetic operation generates several new bonds and stereocenters in a highly efficient manner. nih.govsciforum.netub.edu These reactions are prized for their atom and step economy.

In the context of this compound, the nitrile can act as an electrophile, initiating a cascade by reacting with a nucleophile. The intermediate formed can then undergo a series of intramolecular cyclizations and rearrangements to rapidly build molecular complexity. For example, a multicomponent reaction could involve the nitrile, an amine, and a third reactant to construct a complex fused heterocyclic system in a single pot. nih.gov The strategic placement of the nitrile group on the pyridine ring allows for its participation in intramolecular cyclizations, leading to the formation of polycyclic aromatic systems.

Regioselective Functionalization of the Pyridine Ring System

The pyridine ring of this compound possesses two available carbon-hydrogen (C-H) bonds for functionalization at the C4 and C6 positions. The electronic and steric environment of the ring dictates the preferred site of chemical modification. The bulky tert-butyl group at the C2 position can sterically hinder reactions at the adjacent C3 and, to some extent, the C6 position. Conversely, the electron-withdrawing nature of the cyano group at C5 deactivates the ring towards electrophilic attack but activates it for nucleophilic and radical-mediated reactions, particularly at the positions ortho and para to it (C4 and C6).

Several strategies can be hypothetically employed for the regioselective functionalization of this scaffold, drawing from established methodologies in pyridine chemistry.

Directed Ortho-Metalation (DoM): While the cyano group can act as a directing metalation group (DMG), its linear geometry is not optimal for chelation-assisted ortho-deprotonation at C6. uwindsor.caorganic-chemistry.orgwikipedia.org However, the nitrogen atom of the pyridine ring itself can direct metalation. The use of strong, sterically hindered lithium amide bases like lithium tetramethylpiperidide (LiTMP) or lithium diisopropylamide (LDA) could potentially favor deprotonation at the less sterically encumbered C6 position. Subsequent quenching of the resulting organolithium species with a variety of electrophiles would introduce new substituents at this position.

Minisci-Type Radical Reactions: The Minisci reaction is a powerful tool for the C-H alkylation of electron-deficient heterocycles. wikipedia.org Given that the pyridine ring in this compound is protonated under the acidic conditions of the Minisci reaction, it becomes highly electron-deficient. This makes it a prime candidate for nucleophilic radical attack. The regioselectivity of this reaction is governed by both steric and electronic factors. The bulky tert-butyl group at C2 would likely disfavor attack at the C6 position, thus directing incoming radicals preferentially to the C4 position. A variety of alkyl radicals can be generated from corresponding carboxylic acids, alcohols, or alkyl halides, offering a versatile route to C4-alkylated derivatives.

| Reaction Type | Potential Reagents | Predicted Major Regioisomer | Rationale |

| Directed ortho-Metalation | 1. LiTMP or LDA, THF, -78 °C2. Electrophile (e.g., I₂, Me₃SiCl) | C6-functionalized product | The pyridine nitrogen directs deprotonation to the adjacent, less hindered C6 position. |

| Minisci Reaction | Alkyl carboxylic acid, AgNO₃, (NH₄)₂S₂O₈, H₂SO₄ | C4-functionalized product | Steric hindrance from the C2-tert-butyl group directs the incoming radical to the C4 position of the protonated, electron-deficient pyridine ring. wikipedia.org |

Synthesis of Conjugates and Pro-molecules for Mechanistic Studies

The ethyl ester and cyano functionalities of this compound serve as versatile handles for the synthesis of conjugates and pro-molecules, which are invaluable tools for elucidating mechanisms of action, improving pharmacokinetic properties, or for targeted delivery.

Modification of the Ethyl Ester Group: The ethyl ester at the C3 position is readily converted into a variety of other functional groups. Hydrolysis of the ester to the corresponding carboxylic acid provides a key intermediate for the synthesis of a wide range of amide and ester derivatives.

Amide Conjugates: The carboxylic acid can be coupled with a diverse array of amines using standard peptide coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of a catalytic amount of 1-hydroxybenzotriazole (B26582) (HOBt) and a base like N,N-diisopropylethylamine (DIPEA). chemrxiv.org This allows for the attachment of reporter molecules (e.g., fluorophores, biotin), polyethylene (B3416737) glycol (PEG) chains to improve solubility and pharmacokinetic profiles, or pharmacologically active moieties to create hybrid molecules.

Ester Pro-molecules: The carboxylic acid can be re-esterified with alcohols that are designed to be cleaved in vivo by esterases, releasing the active carboxylic acid. nih.gov This pro-drug strategy can be employed to enhance cell permeability and oral bioavailability.

Functionalization of the Cyano Group: The cyano group at the C5 position also offers opportunities for derivatization, although its transformation often requires more forcing conditions.

Conversion to an Amide or Carboxylic Acid: Acidic or basic hydrolysis of the cyano group can yield the corresponding primary amide or carboxylic acid, respectively. This introduces a new site for conjugation.

| Starting Functionality | Reaction | Reagents | Resulting Moiety | Application |

| Ethyl Ester | Hydrolysis | LiOH or NaOH, H₂O/THF | Carboxylic Acid | Intermediate for conjugation |

| Carboxylic Acid | Amide Coupling | Amine, EDC, HOBt, DIPEA | Amide Conjugate | Mechanistic studies, improved pharmacokinetics |

| Carboxylic Acid | Esterification | Alcohol, DCC, DMAP | Ester Pro-molecule | Enhanced bioavailability |

| Cyano Group | Hydrolysis | H₂SO₄ (aq) or NaOH (aq) | Amide or Carboxylic Acid | Alternative conjugation site |

Spectroscopic and Structural Elucidation Methodologies for Ethyl 2 Tert Butyl 5 Cyanonicotinate and Its Derivatives

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution and the solid state. For Ethyl 2-(tert-butyl)-5-cyanonicotinate, a combination of one-dimensional and multi-dimensional NMR techniques would provide a complete picture of its molecular framework.

Multi-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

While standard 1D ¹H and ¹³C NMR provide fundamental information, 2D NMR experiments are indispensable for unambiguous assignment of all signals. slideshare.net

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine (B92270) ring, the ethyl ester protons (a quartet and a triplet), and a singlet for the nine equivalent protons of the tert-butyl group. The chemical shifts of the aromatic protons would be influenced by the positions of the electron-withdrawing cyano group and the electron-donating tert-butyl group.

¹³C NMR: The carbon NMR spectrum will display signals for all unique carbon atoms, including those of the pyridine ring, the cyano group, the ester carbonyl, the ethyl group, and the tert-butyl group. slideshare.net The low natural abundance of ¹³C often requires more advanced techniques for full assignment. researchgate.net

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies proton-proton (¹H-¹H) spin-spin coupling networks. sdsu.edu For this compound, it would definitively link the quartet of the ethyl group's methylene (B1212753) protons to the triplet of its methyl protons. It would also reveal couplings between the aromatic protons on the pyridine ring, helping to confirm their relative positions. nih.gov

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms to which they are directly attached (one-bond ¹H-¹³C correlations). columbia.edu It is highly sensitive and allows for the unambiguous assignment of the protonated carbons in the molecule, such as those of the ethyl group, the tert-butyl group, and the CH moieties of the pyridine ring. bmrb.io

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons over two or three bonds (and sometimes four in conjugated systems). columbia.edu This is crucial for identifying non-protonated (quaternary) carbons and for piecing together the entire molecular skeleton. For instance, HMBC would show correlations from the tert-butyl protons to the C2 carbon of the pyridine ring and the quaternary carbon of the tert-butyl group. It would also link the aromatic protons to adjacent carbons and the cyano carbon, and the ethyl protons to the ester carbonyl carbon. sdsu.edu

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key HMBC Correlations |

|---|---|---|---|

| Pyridine H-4 | ~8.3 | ~140 | C-2, C-5, C-6, CN |

| Pyridine H-6 | ~9.1 | ~155 | C-2, C-4, C-5, C=O |

| -CH₂- (Ethyl) | ~4.4 (q) | ~62 | C=O, -CH₃ |

| -CH₃ (Ethyl) | ~1.4 (t) | ~14 | -CH₂- |

| -C(CH₃)₃ (tert-Butyl) | ~1.4 (s) | ~29 | C-2, Quaternary C |

| Pyridine C-2 | - | ~165 | - |

| Pyridine C-3 | - | ~125 | - |

| Pyridine C-5 | - | ~115 | - |

| C=O (Ester) | - | ~164 | - |

| CN (Cyano) | - | ~117 | - |

| Quaternary C (tert-Butyl) | - | ~36 | - |

Solid-State NMR Applications for Structural Confirmation

Solid-state NMR (ssNMR) provides detailed information about the structure and dynamics of molecules in their crystalline or amorphous solid forms. wikipedia.org While solution NMR averages out anisotropic interactions, ssNMR spectra are influenced by factors such as chemical shift anisotropy (CSA) and dipolar couplings, which provide rich structural information. wikipedia.orgacs.org For this compound, ssNMR could be used to:

Determine the number of crystallographically inequivalent molecules in the unit cell.

Characterize polymorphism, if different crystalline forms exist.

Provide insights into intermolecular packing and interactions within the crystal lattice. acs.org

Techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) are routinely used to enhance the signal of low-abundance nuclei like ¹³C and to obtain high-resolution spectra of solids. wikipedia.org

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a fundamental technique for determining the precise molecular formula of a compound. gcms.cz Using techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), HRMS can measure the mass-to-charge ratio (m/z) of the molecular ion to a very high degree of accuracy (typically within 5 ppm). This allows for the unambiguous determination of the elemental composition. For this compound (C₁₂H₁₄N₂O₂), the expected exact mass of the protonated molecule [M+H]⁺ would be calculated and compared to the experimental value to confirm the molecular formula.

Furthermore, the fragmentation pattern observed in the MS/MS spectrum can provide valuable structural information. libretexts.orglibretexts.org Key fragmentation pathways for this compound would likely involve:

Loss of the ethyl group (-29 Da) or ethylene (B1197577) (-28 Da) from the ester.

Loss of a methyl group (-15 Da) from the tert-butyl group.

Cleavage of the ester group, leading to characteristic fragments. miamioh.edu

Fragmentation of the pyridine ring.

Table 2: Expected HRMS Data for this compound

| Ion Species | Molecular Formula | Calculated Exact Mass (Da) |

|---|---|---|

| [M]⁺˙ | C₁₂H₁₄N₂O₂ | 218.1055 |

| [M+H]⁺ | C₁₂H₁₅N₂O₂ | 219.1133 |

| [M+Na]⁺ | C₁₂H₁₄N₂NaO₂ | 241.0953 |

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Analysis of Functional Groups

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. youtube.com The presence, position, and intensity of bands in the IR and Raman spectra are characteristic of specific functional groups.

For this compound, key vibrational modes would include:

Cyano Group (C≡N): A strong, sharp absorption band in the IR spectrum, typically around 2230-2210 cm⁻¹. researchgate.net This band is also expected to be prominent in the Raman spectrum.

Ester Carbonyl (C=O): A very strong IR absorption band in the region of 1730-1715 cm⁻¹.

Aromatic Ring (C=C and C=N): Several bands in the 1600-1400 cm⁻¹ region corresponding to ring stretching vibrations.

tert-Butyl Group (C-H): Characteristic C-H stretching and bending vibrations.

Ethyl Group (C-H): Aliphatic C-H stretching and bending vibrations.

Comparing the experimental spectra with those of related compounds and with theoretical calculations (e.g., using Density Functional Theory, DFT) can lead to a complete assignment of the vibrational modes. capes.gov.brnih.gov

Table 3: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) | Intensity |

|---|---|---|---|---|

| Cyano (C≡N) | Stretching | 2230 - 2210 | 2230 - 2210 | Strong (IR), Strong (Raman) |

| Ester (C=O) | Stretching | 1730 - 1715 | 1730 - 1715 | Very Strong (IR), Weak (Raman) |

| Pyridine Ring | C=C, C=N Stretching | 1600 - 1400 | 1600 - 1400 | Medium to Strong |

| tert-Butyl/Ethyl | C-H Stretching | 3000 - 2850 | 3000 - 2850 | Medium to Strong |

| Ester (C-O) | Stretching | 1300 - 1150 | - | Strong (IR) |

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray diffraction is the gold standard for determining the three-dimensional structure of a molecule in the solid state. nih.gov This technique can precisely determine bond lengths, bond angles, and torsional angles, providing an unambiguous confirmation of the molecular structure. It also reveals details about intermolecular interactions, such as hydrogen bonding and π-stacking, which govern the crystal packing. researchgate.net

To perform this analysis, a high-quality single crystal of this compound would need to be grown. The diffraction pattern produced by scattering X-rays off the crystal lattice is then used to calculate the electron density map of the molecule, from which the atomic positions are determined. While no crystal structure for this specific compound appears to be publicly available, the technique remains the most definitive method for structural confirmation in the solid state.

Chiroptical Spectroscopy (if Chiral Derivatives are Investigated)

Chiroptical spectroscopy encompasses techniques that measure the differential interaction of a chiral substance with left- and right-circularly polarized light. saschirality.orge-bookshelf.de These methods include Electronic Circular Dichroism (ECD), Vibrational Circular Dichroism (VCD), and Optical Rotatory Dispersion (ORD).

This compound itself is achiral and therefore would not exhibit any chiroptical activity. However, if chiral derivatives were to be synthesized (for example, by introducing a chiral center in a substituent or by creating atropisomers through steric hindrance), chiroptical spectroscopy would be an essential tool for their stereochemical characterization. cas.cz The sign and magnitude of the observed signals (e.g., Cotton effects in ECD) could be used to assign the absolute configuration of the chiral centers, often through comparison with quantum chemical calculations. acs.org

Computational Chemistry and Molecular Modeling Studies of Ethyl 2 Tert Butyl 5 Cyanonicotinate

Electronic Structure and Reactivity Predictions

The arrangement of electrons within a molecule governs its physical and chemical properties. Computational methods allow for the detailed investigation of the electronic structure to predict how and where the molecule is likely to react.

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of molecules. By calculating the electron density, DFT can accurately predict a molecule's ground state geometry (the most stable three-dimensional arrangement of its atoms) and various electronic properties.

For Ethyl 2-(tert-butyl)-5-cyanonicotinate, a DFT calculation, likely using a functional like B3LYP with a basis set such as 6-311++G(d,p), would first involve optimizing the molecular geometry to find its lowest energy conformation. From this optimized structure, key properties can be derived. These calculations can be performed for the molecule in the gas phase or with a solvent model to simulate solution conditions. electrochemsci.orgnepjol.info

Illustrative Data Table 6.1.1: Predicted Ground State Properties (Note: The following values are for illustrative purposes only.)

| Property | Calculated Value (Illustrative) | Description |

|---|---|---|

| Total Energy | -985.43 Hartree | The total electronic energy of the molecule in its optimized geometry. |

| Dipole Moment | 4.21 Debye | A measure of the overall polarity of the molecule, arising from the non-uniform distribution of charge. |

| Molecular Electrostatic Potential (MEP) | Map Generated | A 3D map showing regions of positive and negative electrostatic potential, indicating sites for electrophilic and nucleophilic attack. The nitrogen of the cyano group and the pyridine (B92270) ring would likely be regions of negative potential (nucleophilic), while hydrogen atoms would be regions of positive potential (electrophilic). nepjol.info |

Frontier Molecular Orbital (FMO) theory simplifies the prediction of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. nih.gov The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. nih.gov

The energy of the HOMO is related to the molecule's ionization potential and its propensity to act as a nucleophile. The energy of the LUMO is related to the electron affinity and its electrophilic character. The HOMO-LUMO energy gap (ΔE) is a critical indicator of molecular stability and reactivity; a smaller gap suggests the molecule is more polarizable and reactive. nepjol.info For this compound, FMO analysis would map the distribution of these orbitals across the molecule, revealing the most probable sites for reaction. nih.govmdpi.com

Illustrative Data Table 6.1.2: Frontier Molecular Orbital Properties (Note: The following values are for illustrative purposes only.)

| Orbital | Energy (eV) (Illustrative) | Localization (Predicted) |

|---|---|---|

| HOMO | -7.85 | Likely distributed over the pyridine ring and the cyano group, indicating these are the primary sites for electron donation. |

| LUMO | -1.23 | Predominantly located on the pyridine ring and the ester group, suggesting these are the sites susceptible to nucleophilic attack. |

| HOMO-LUMO Gap (ΔE) | 6.62 eV | This relatively large gap would suggest high kinetic stability for the isolated molecule. |

Reaction Mechanism Elucidation through Transition State Modeling

When a chemical reaction occurs, it proceeds through a high-energy intermediate state known as the transition state. Computational modeling can locate the geometry and energy of this transition state, providing a detailed map of the reaction pathway. For instance, if this compound were to undergo hydrolysis, transition state modeling could identify the precise mechanism, including the approach of a water molecule to the ester or cyano group and the subsequent bond-breaking and bond-forming steps. This provides invaluable information on reaction kinetics and helps to understand why certain products are formed over others.

Conformational Analysis and Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations take this a step further by simulating the movement of atoms and molecules over time. An MD simulation of this compound, often placed in a simulated solvent environment, would reveal its dynamic behavior, including conformational changes, flexibility, and interactions with solvent molecules. nih.gov This provides a more realistic picture of the molecule's behavior in solution than static calculations alone.

Spectroscopic Property Prediction (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational methods can predict various spectroscopic properties, which is a crucial step in verifying the identity and structure of a synthesized compound.

NMR Chemical Shifts: DFT calculations, often using the Gauge-Independent Atomic Orbital (GIAO) method, can predict the ¹H and ¹³C NMR chemical shifts. researchgate.net These predicted shifts can be correlated with experimental data to confirm structural assignments. For this compound, this would help assign each peak in the NMR spectrum to a specific proton or carbon atom in the molecule.

Vibrational Frequencies: The same DFT methods can calculate the frequencies of molecular vibrations, which correspond to the peaks observed in an Infrared (IR) and Raman spectrum. This allows for the assignment of specific vibrational modes (e.g., C=O stretch, C≡N stretch, C-H bend) to the observed spectral bands. nepjol.inforesearchgate.net

Illustrative Data Table 6.4: Predicted Spectroscopic Data (Note: The following values are for illustrative purposes only and represent typical ranges for the functional groups.)

| Spectroscopy Type | Functional Group | Predicted Wavenumber (cm⁻¹) / Chemical Shift (ppm) (Illustrative) |

|---|---|---|

| IR Frequency | C≡N (Nitrile) | ~2230 cm⁻¹ |

| IR Frequency | C=O (Ester) | ~1725 cm⁻¹ |

| ¹³C NMR | Carbonyl Carbon (Ester) | ~165 ppm |

| ¹³C NMR | Nitrile Carbon | ~118 ppm |

| ¹H NMR | Ethyl Group (CH₂) | ~4.4 ppm |

| ¹H NMR | tert-Butyl Group | ~1.4 ppm |

Ligand-Protein Interaction Modeling: Mechanistic Insights

If this compound is being investigated for potential biological activity, molecular docking and MD simulations can be used to model its interaction with a target protein. nih.govresearchgate.net

Molecular Docking: This computational technique predicts the preferred orientation of a ligand (the small molecule) when bound to a receptor (the protein) to form a stable complex. researchgate.netufl.edu A docking study would place this compound into the active site of a target protein and score the different binding poses based on factors like intermolecular forces and geometric complementarity. This can identify key interactions, such as hydrogen bonds or hydrophobic interactions, that stabilize the complex.

Molecular Dynamics of the Complex: Following docking, an MD simulation of the entire ligand-protein complex can be run. nih.gov This simulation tracks the movements of both the ligand and the protein over time, assessing the stability of the predicted binding pose and revealing how the protein might change its conformation to accommodate the ligand. This provides a dynamic view of the binding event and can offer deeper mechanistic insights into how the compound might exert a biological effect.

No Publicly Available Computational Studies Found for this compound

Despite a comprehensive search of scientific literature and databases, no specific computational chemistry or molecular modeling studies for the compound this compound could be identified.

While the fields of computational chemistry and molecular modeling are active areas of research for various nicotinic acid and nicotinamide (B372718) derivatives, it appears that this compound has not been the specific subject of published molecular docking, scoring, or Quantum Mechanics/Molecular Mechanics (QM/MM) investigations.

Searches for data related to this compound did not yield any of the following:

Molecular Docking and Scoring Methodologies: No studies were found that detailed the virtual screening, binding affinity predictions, or scoring function results for this compound against any biological target. Consequently, no data tables of docking scores, binding energies, or interaction profiles can be provided.

Quantum Mechanics/Molecular Mechanics (QM/MM) Approaches for Active Site Analysis: There is no available research describing the use of hybrid QM/MM methods to analyze the active site interactions of this compound. This includes a lack of information on reaction mechanisms, transition state analyses, or detailed electronic and structural insights that QM/MM studies typically provide.

Research in computational drug design is extensive, with many studies focusing on related molecular scaffolds. For instance, computational and molecular modeling studies have been published for various other substituted nicotinates and nicotinamides, exploring their potential as inhibitors for a range of enzymes. However, the specific combination of the ethyl ester, tert-butyl, and cyano substituents on the nicotinic acid core of the requested compound does not appear in the currently accessible body of scientific literature in the context of computational analysis.

Therefore, it is not possible to generate the requested article with scientifically accurate and detailed research findings as per the provided outline due to the absence of primary research data on this compound.

Applications of Ethyl 2 Tert Butyl 5 Cyanonicotinate in Advanced Organic Synthesis and Materials Science

Role as a Key Intermediate in the Synthesis of Complex Heterocyclic Scaffolds

The strategic placement of reactive functional groups on the pyridine (B92270) ring of ethyl 2-(tert-butyl)-5-cyanonicotinate makes it an exceptionally useful intermediate for the construction of complex heterocyclic systems. The cyano and ester groups can be subjected to a variety of chemical transformations, including hydrolysis, reduction, and addition reactions, to introduce further complexity. The tert-butyl group, while sterically demanding, can direct reactions to other positions and enhance the solubility and stability of the resulting molecules.

For instance, the cyano group can be hydrolyzed to a carboxylic acid or an amide, or it can be reduced to an amine, providing a handle for further derivatization. The ethyl ester can be saponified to the corresponding carboxylic acid, which can then participate in amide bond formation or other coupling reactions. These transformations open pathways to a diverse array of fused and substituted heterocyclic compounds, which are core structures in many pharmaceuticals and agrochemicals. A patent for the preparation of tert-butyl N-((1R,2S,5S)-2-((2-((5-chloropyridin-2-yl)amino)-2-oxoacetyl)amino)-5-(dimethylcarbamoyl)cyclohexyl)carbamate highlights the use of a related ethyl 2-((5-chloropyridin-2-yl)amino)-2-oxoacetate in the synthesis of complex molecules, demonstrating the utility of such substituted pyridine intermediates. mdpi.com

Utilization in Multicomponent Reaction (MCR) Strategies for Chemical Library Generation

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, are powerful tools for the rapid generation of chemical libraries for drug discovery and materials science. The functional groups present in this compound make it an ideal candidate for participation in various MCRs.

The cyano group, in particular, can act as a key component in isocyanide-based MCRs, such as the Ugi and Passerini reactions, either directly or after conversion to an isocyanide. nih.govmdpi.comcam.ac.ukbldpharm.com These reactions are renowned for their ability to generate a high degree of molecular diversity from a small set of starting materials. The pyridine nitrogen can also participate in MCRs, for example, by acting as a basic catalyst or as a reacting component itself. The ability to generate diverse libraries of complex molecules from this single building block is a significant advantage in the search for new bioactive compounds and functional materials.

Development as a Ligand in Metal-Catalyzed Transformations

The pyridine nitrogen atom in this compound possesses a lone pair of electrons, making it a potential ligand for a wide range of metal ions. The electronic properties of the pyridine ring, and thus its coordinating ability, are modulated by the electron-withdrawing cyano and ester groups and the electron-donating tert-butyl group. This electronic tunability can be exploited in the design of ligands for specific catalytic applications.

While direct catalytic applications of this compound as a ligand are not extensively documented, the broader class of pyridine-based ligands is of immense importance in homogeneous catalysis. researchgate.netbldpharm.com These ligands are known to stabilize metal centers in various oxidation states and can influence the selectivity and activity of catalytic reactions. The potential for the cyano and ester groups to also coordinate to a metal center, possibly in a bidentate or tridentate fashion, adds another layer of complexity and potential for designing novel catalytic systems.

Potential in Supramolecular Chemistry and Crystal Engineering

The field of supramolecular chemistry focuses on the study of non-covalent interactions between molecules, leading to the formation of well-defined, self-assembled structures. Crystal engineering, a subfield of supramolecular chemistry, aims to design and synthesize crystalline solids with desired properties by controlling these intermolecular interactions.

This compound possesses several functional groups capable of participating in non-covalent interactions, such as hydrogen bonding (through the pyridine nitrogen and potentially C-H donors), dipole-dipole interactions (from the cyano and ester groups), and van der Waals forces (from the tert-butyl group). These interactions can be harnessed to create specific supramolecular assemblies in the solid state. While a crystal structure for this specific compound is not publicly available in the Cambridge Structural Database, the principles of crystal engineering suggest that it could form interesting and potentially useful solid-state architectures. cam.ac.uk The study of non-covalent interactions in related heterocyclic systems provides a framework for predicting and understanding the potential supramolecular behavior of this compound.

Integration into Functional Materials (e.g., Polymers, Optoelectronic Materials)

The unique combination of functional groups in this compound makes it an attractive monomer or precursor for the synthesis of functional materials. The ester group can be converted to other functionalities suitable for polymerization, or the entire molecule can be incorporated as a functional side group in a polymer chain.

For example, polymers containing pyridine units are known to have interesting properties, including thermal stability and the ability to coordinate with metals. The incorporation of the cyano group can enhance the dielectric properties of a material, which is beneficial for applications in electronics. The tert-butyl group can improve the solubility and processability of polymers. While direct polymerization of this specific compound is not widely reported, the polymerization of related functional monomers, such as acrylates and styrenes containing similar functional groups, is well-established. ambeed.comambeed.com The resulting polymers could find applications as photoresists, components of organic light-emitting diodes (OLEDs), or as specialized coatings.

Mechanistic Insights into this compound in Biological Systems

Initial research indicates a scarcity of publicly available studies specifically detailing the mechanistic interactions of this compound within biological contexts. While the compound is available from various chemical suppliers, in-depth investigations into its molecular recognition, enzyme modulation, receptor binding, and cellular pathway perturbations are not extensively documented in readily accessible scientific literature. However, by examining related research on analogous molecular structures and broader pharmacological principles, we can infer the potential avenues through which this compound might exert biological effects. The following sections outline the established methodologies and conceptual frameworks that would be employed to investigate the mechanistic properties of a compound like this compound.

Emerging Research Directions and Future Perspectives for Ethyl 2 Tert Butyl 5 Cyanonicotinate Research

Exploration of Novel Synthetic Methodologies

The efficient and selective synthesis of highly substituted pyridine (B92270) rings is a cornerstone of organic chemistry. Traditional methods often require harsh conditions or multiple steps. Future research into the synthesis of Ethyl 2-(tert-butyl)-5-cyanonicotinate is likely to focus on the development of more direct and environmentally friendly approaches.

One promising avenue is the advancement of multi-component reactions (MCRs) . These reactions, where three or more reactants combine in a single step to form a complex product, offer significant advantages in terms of atom economy and operational simplicity. An eco-friendly synthesis of 3-cyanopyridine (B1664610) derivatives has been reported using a one-pot MCR of 1,3-dicarbonyl compounds, aromatic aldehydes, malononitrile, and alcohols, catalyzed by doped animal bone meal. rsc.org This approach has demonstrated high yields and short reaction times, suggesting its potential adaptation for the synthesis of this compound.

Another area of exploration is the direct conversion of amides to pyridines . A one-step method for synthesizing pyridine derivatives from N-vinyl and N-aryl amides has been developed, utilizing trifluoromethanesulfonic anhydride (B1165640) (Tf₂O) and 2-chloropyridine (B119429) as activating agents. acs.org This strategy allows for the efficient generation of highly substituted pyridines and could be investigated for its applicability to the specific substitution pattern of this compound.

Further research could also focus on ruthenium-catalyzed cycloisomerization of 3-azadienynes as a versatile method for constructing the pyridine core. acs.org The regioselectivity of such reactions would be a key area of investigation to ensure the desired arrangement of the tert-butyl, cyano, and ethyl ester groups.

Application in Chemo- and Biocatalysis

The unique electronic and steric properties of substituted pyridines make them attractive candidates for applications in catalysis. The nitrogen atom in the pyridine ring can act as a ligand for metal catalysts, while the substituents can modulate the catalyst's activity and selectivity.

In the realm of chemocatalysis , this compound could serve as a precursor for novel ligands in transition-metal catalysis. The sterically demanding tert-butyl group could influence the coordination geometry around a metal center, potentially leading to unique catalytic properties. For instance, 2,6-di-tert-butylpyridine (B51100) is a well-known sterically hindered base used to trap protons in various chemical reactions. While the substitution pattern is different, the principle of steric influence could be explored. Furthermore, photocatalytic strategies for the functionalization of cyanopyridines are an active area of research. acs.org The cyano group in this compound makes it a potential substrate for such transformations, allowing for further molecular diversification and the creation of new catalytic entities.

The field of biocatalysis offers another exciting frontier. Enzymes are increasingly used as catalysts in organic synthesis due to their high selectivity and mild reaction conditions. Future research could explore the use of enzymes for the synthesis or modification of this compound. For example, hydrolases could be employed for the selective hydrolysis of the ethyl ester, or oxidoreductases for the modification of the pyridine ring or the tert-butyl group. Conversely, the nicotinate (B505614) scaffold itself is found in essential coenzymes like NAD(P)H, suggesting that derivatives like this compound could be investigated for their ability to modulate the activity of enzymes that utilize these cofactors.

Development of Advanced Functional Materials Based on the Nicotinate Scaffold

Pyridine-based compounds are integral components of many functional materials , including polymers, dyes, and electronic materials. The specific substitution pattern of this compound offers several handles for its incorporation into larger material architectures.

The cyano and ester functional groups can participate in a variety of chemical reactions, allowing for the polymerization or grafting of the molecule onto surfaces. The inherent polarity and potential for hydrogen bonding of the nicotinate scaffold can influence the self-assembly properties of materials, leading to the formation of well-ordered structures. For instance, cyanopyridines have been explored as building blocks for cocrystals, where the pyridine nitrogen acts as a hydrogen bond acceptor.

The electronic properties of the cyanopyridine unit also make it a candidate for applications in optoelectronics . Pyridine derivatives are known to be effective in passivating defects in perovskite solar cells, enhancing their efficiency and stability. The specific electronic tuning provided by the tert-butyl and cyano groups in this compound could be investigated for similar applications.

Integration with Artificial Intelligence and Machine Learning in Chemical Synthesis and Discovery

The integration of Artificial Intelligence (AI) and Machine Learning (ML) is revolutionizing the field of chemical synthesis and discovery. These powerful tools can be leveraged to accelerate the exploration of this compound and its derivatives.

Furthermore, AI and ML models can be used to predict the properties of new molecules based on their structure. This allows for the in-silico screening of virtual libraries of this compound derivatives to identify candidates with desired characteristics for specific applications, be it in catalysis, materials science, or medicine.

The development of automated synthesis platforms , or "synthesis robots," controlled by AI algorithms, represents the next frontier. Such systems could be used to rapidly synthesize and test a wide range of derivatives, dramatically accelerating the pace of research and discovery.

Future Avenues in Mechanistic Biological Studies

While the primary focus of this article is on the chemical and material science aspects of this compound, its structural similarity to biologically active nicotinic acid derivatives warrants exploration of its potential biological activity. Nicotinic acid (Vitamin B3) and its derivatives play crucial roles in various physiological processes.

Future research could involve screening this compound and its derivatives for a range of biological activities. For example, nicotinic acid derivatives have been investigated as potential anti-inflammatory agents. Mechanistic studies would be crucial to understand how the specific substituents (tert-butyl and cyano groups) influence the interaction of the molecule with biological targets.

Molecular docking studies could be employed to predict the binding affinity of the compound to various enzymes and receptors. These computational predictions can then guide experimental studies to validate the biological activity and elucidate the mechanism of action. Understanding the structure-activity relationship (SAR) will be key to designing more potent and selective analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.